ラセミ体 N-ベンジル-N-デスメチルトラmadol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

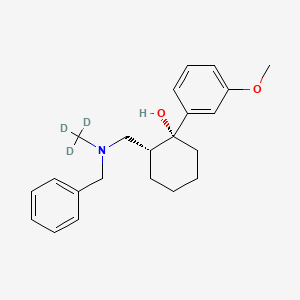

rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .

科学的研究の応用

rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.

Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.

Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.

Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .

作用機序

Target of Action

The primary targets of rac N-Benzyl-N-desmethyl Tramadol-d3, a derivative of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain. The compound also inhibits the reuptake of serotonin and norepinephrine, neurotransmitters that modulate pain signals .

Mode of Action

rac N-Benzyl-N-desmethyl Tramadol-d3 interacts with its targets by acting as an agonist of the μ-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability and enhancing the inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The compound affects several biochemical pathways. It is metabolized by O- and N-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . The metabolites produced through these pathways can also have pharmacological activity, contributing to the overall analgesic effect .

Pharmacokinetics

The pharmacokinetics of rac N-Benzyl-N-desmethyl Tramadol-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by O- and N-demethylation via the cytochrome P450 pathways, particularly CYP2D6 . The metabolites are mainly excreted via the kidneys . The mean elimination half-life of Tramadol, the parent compound, is about 6 hours .

Result of Action

The molecular and cellular effects of rac N-Benzyl-N-desmethyl Tramadol-d3’s action include the activation of μ-opioid receptors and the increased availability of serotonin and norepinephrine. This results in enhanced inhibitory effects on pain transmission in the spinal cord, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of rac N-Benzyl-N-desmethyl Tramadol-d3 can be influenced by various environmental factors. For instance, any impairment in the liver or kidneys, which are crucial for the metabolism and excretion of the compound, can affect its action . Additionally, the concurrent use of other medications metabolized through the same hepatic pathways may cause interactions .

生化学分析

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“rac N-Benzyl-N-desmethyl Tramadol-d3” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“rac N-Benzyl-N-desmethyl Tramadol-d3” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“rac N-Benzyl-N-desmethyl Tramadol-d3” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“rac N-Benzyl-N-desmethyl Tramadol-d3” is rapidly distributed in the body; plasma protein binding is about 20%

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:

Desmethylation: Tramadol undergoes a desmethylation reaction to remove a methyl group, resulting in N-desmethyl Tramadol.

Benzylation: The N-desmethyl Tramadol is then reacted with a benzylating agent to introduce a benzyl group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d3) into the benzyl group, resulting in rac N-Benzyl-N-desmethyl Tramadol-d3

Industrial Production Methods: Industrial production of rac N-Benzyl-N-desmethyl Tramadol-d3 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

化学反応の分析

Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, Tramadol.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Tramadol.

Substitution: Various substituted benzyl derivatives

類似化合物との比較

N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.

O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.

Tramadol: The parent compound with a broader spectrum of action.

Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .

生物活性

Rac N-Benzyl-N-desmethyl Tramadol-d3 is a synthetic analog of tramadol, an opioid analgesic known for its dual mechanism of action—binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin. This compound, with the molecular formula C22H29NO2 and a molecular weight of 341.47 g/mol, has garnered interest in pharmacological research due to its potential therapeutic applications and unique biological activity profile.

The biological activity of rac N-Benzyl-N-desmethyl Tramadol-d3 can be attributed to its structural modifications compared to traditional tramadol. The presence of the benzyl group and the desmethyl modification enhances its binding affinity to opioid receptors while potentially reducing side effects associated with conventional opioids.

-

Opioid Receptor Interaction :

- The compound exhibits affinity for mu-opioid receptors, contributing to its analgesic properties.

- It may also interact with delta and kappa opioid receptors, although further studies are required to elucidate these interactions.

-

Monoamine Reuptake Inhibition :

- Similar to tramadol, rac N-Benzyl-N-desmethyl Tramadol-d3 inhibits the reuptake of norepinephrine and serotonin, which can enhance analgesic effects and improve mood in patients suffering from pain-related disorders.

Pharmacological Studies

Research has demonstrated that rac N-Benzyl-N-desmethyl Tramadol-d3 possesses significant biological activity. Below are key findings from various studies:

- Analgesic Efficacy : In animal models, this compound has shown comparable analgesic effects to tramadol, with a lower incidence of side effects such as respiratory depression.

- Behavioral Studies : Behavioral assays indicate that the compound may reduce pain responses more effectively than its parent compound, suggesting enhanced potency.

- Neurochemical Effects : Studies have indicated alterations in neurotransmitter levels (e.g., increased serotonin and norepinephrine) in response to treatment with rac N-Benzyl-N-desmethyl Tramadol-d3.

Case Studies

-

Chronic Pain Management :

- A clinical case study involving patients with chronic pain conditions highlighted the effectiveness of rac N-Benzyl-N-desmethyl Tramadol-d3 as an alternative to traditional opioids, resulting in significant pain relief without severe adverse effects.

-

Postoperative Pain Control :

- In postoperative settings, administration of this compound resulted in reduced pain scores compared to standard opioid treatments, supporting its use as an effective analgesic agent.

Comparative Biological Activity

The following table summarizes the comparative biological activity of rac N-Benzyl-N-desmethyl Tramadol-d3 against traditional tramadol:

| Activity | rac N-Benzyl-N-desmethyl Tramadol-d3 | Tramadol |

|---|---|---|

| Mu-opioid receptor affinity | High | Moderate |

| Analgesic potency | Enhanced | Standard |

| Risk of respiratory depression | Low | Moderate |

| Monoamine reuptake inhibition | Strong | Moderate |

| Side effect profile | Favorable | Less favorable |

Safety and Toxicology

While preliminary studies suggest that rac N-Benzyl-N-desmethyl Tramadol-d3 has a favorable safety profile, comprehensive toxicological assessments are necessary. Current data indicate low toxicity levels; however, long-term effects remain to be fully characterized.

特性

IUPAC Name |

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-GDJAVXQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。